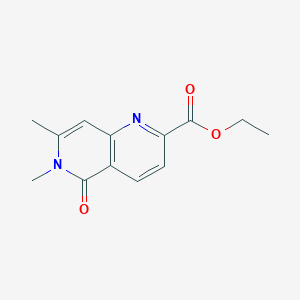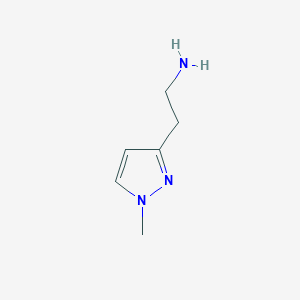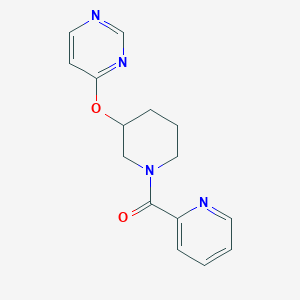
Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Pathways and Pharmacokinetics
Metabolism and Excretion of Dipeptidyl Peptidase Inhibitor Sharma et al. (2012) studied the metabolism, excretion, and pharmacokinetics of a compound structurally related to Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone. The compound, PF-00734200, a dipeptidyl peptidase IV inhibitor, was examined in rats, dogs, and humans. It showed rapid absorption with the majority of administered radioactivity recovered in urine (dogs and humans) and feces (rats). The study provides insights into the metabolic pathways and elimination processes of such compounds, revealing key metabolites and suggesting that PF-00734200 is eliminated by both metabolism and renal clearance (Sharma et al., 2012).
Synthetic Chemistry and Structural Characterization
Synthesis and Characterization of Pyridine Derivatives Feng (2011) reported the synthesis of a novel pyridine derivative similar to this compound. The compound, synthesized via a three-component reaction, was characterized using 1H NMR, MS, and X-ray single-crystal diffraction. This study contributes to the synthetic methodologies and structural characterization of complex pyridine derivatives (Feng, 2011).
Antimicrobial Activity
Synthesis and Antimicrobial Activity of Pyridine Derivatives Patel et al. (2011) synthesized and evaluated the antimicrobial activity of a series of pyridine derivatives, including compounds structurally related to this compound. The study highlights the potential of such compounds in developing antimicrobial agents and provides structural insights into their activity (Patel et al., 2011).
Synthesis Methodology
Efficient Synthesis of Piperidine and Pyridine Containing Heterocycles Zhang et al. (2020) described an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings, compounds similar to this compound. The method, characterized by short reaction times and good yields, provides a pathway for synthesizing complex heterocyclic compounds and may have implications for the synthesis of similar compounds (Zhang et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
It’s known that the spatial configuration of the carbon atoms connected to the pyrimidine and pyridine groups plays an important role in the biological activity of similar compounds .
Biochemical Pathways
Similar compounds have been shown to inhibit the expression of collagen, a key component in fibrotic diseases .
Result of Action
They effectively inhibited the expression of collagen and reduced the content of hydroxyproline in cell culture medium in vitro .
Action Environment
The optimal structure of the pyridine group in similar compounds was found to be 5-cf3, and the optimal structure of the pyrimidine group was 2-ch3-5-cl-6-chf2 .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It has been suggested that this compound may have anti-fibrotic activities . It has been shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Molecular Mechanism
It is believed that the planar structure of this compound is essential for its protein kinase inhibitory potency .
Propriétés
IUPAC Name |
pyridin-2-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(13-5-1-2-7-17-13)19-9-3-4-12(10-19)21-14-6-8-16-11-18-14/h1-2,5-8,11-12H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHCBKCXZZLYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2810337.png)
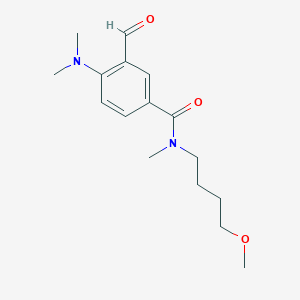

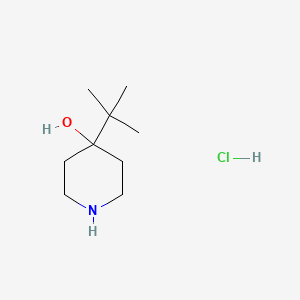
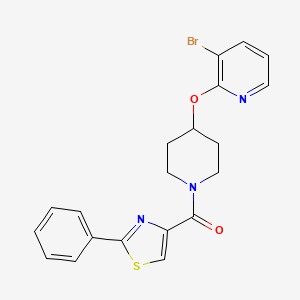
![N-(2-cyano-3-methylbutan-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B2810345.png)
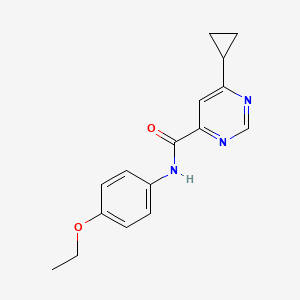
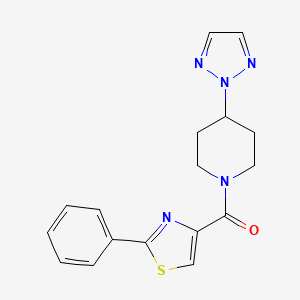
![2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B2810349.png)
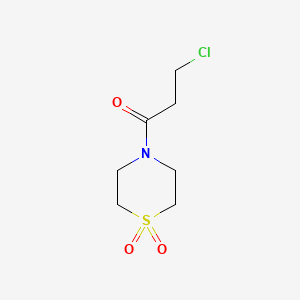
![1-(3-Methoxypropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2810356.png)
![2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B2810357.png)
